(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid
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Overview
Description
The compound (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common synthetic route includes:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Peptide bond formation: The protected amine is then coupled with an appropriate carboxylic acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in the study of chiral compounds and asymmetric synthesis.
Biology
In biology, this compound can be used to study protein-protein interactions and enzyme-substrate specificity. Its structure allows it to mimic certain peptide sequences, making it useful in biochemical assays.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(2S)-4-methyl-2-aminopentanoyl]amino]propanoic acid
- (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid
Uniqueness
The uniqueness of (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid lies in its specific stereochemistry and functional groups. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
28635-99-6 |
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Molecular Formula |
C14H26N2O5 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)7-10(11(17)15-9(3)12(18)19)16-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,17)(H,16,20)(H,18,19)/t9-,10-/m0/s1 |
InChI Key |
DQXXTKCYGQDBKO-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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